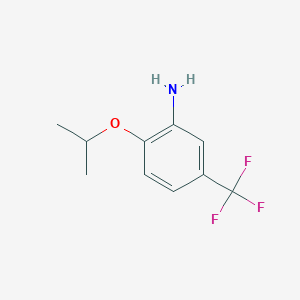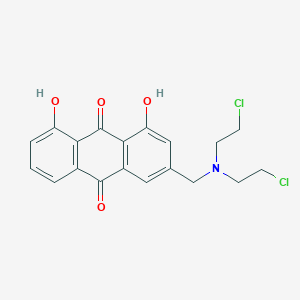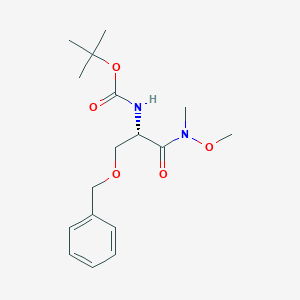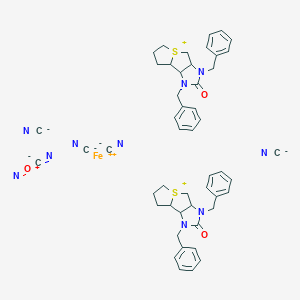
N-Boc-(R)-1-Amino-2-propanol
Übersicht
Beschreibung
N-Boc-®-1-amino-2-propanol is a chiral compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis. This compound is particularly significant in the synthesis of pharmaceuticals and peptides due to its stability and ease of removal under mild acidic conditions.
Wissenschaftliche Forschungsanwendungen
N-Boc-®-1-amino-2-propanol is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Wirkmechanismus
Target of Action
N-Boc-®-1-amino-2-propanol, also known as ®-tert-Butyl (2-hydroxypropyl)carbamate, is primarily used as a protecting group for amines in the synthesis of various pharmaceuticals . The primary targets of this compound are the amine groups present in various biomolecules .
Mode of Action
The compound acts by attaching itself to the amine group, forming a carbamate . This process is known as Boc protection . The Boc group serves as a protective group for the amine, preventing it from reacting with other substances during the synthesis process . The Boc group can be removed later in the synthesis process through a reaction known as deprotection .
Biochemical Pathways
The Boc protection and deprotection processes are key steps in many biochemical pathways involved in the synthesis of pharmaceuticals . The protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group . Once these reactions are complete, the Boc group can be removed, allowing the amine group to participate in subsequent reactions .
Result of Action
The primary result of the action of N-Boc-®-1-amino-2-propanol is the protection of amine groups, allowing for selective reactions to occur on other parts of the molecule . This can significantly increase the efficiency and selectivity of the synthesis process, leading to higher yields and purer final products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-®-1-amino-2-propanol typically involves the protection of ®-1-amino-2-propanol with di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the byproduct, carbon dioxide. The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N-Boc-®-1-amino-2-propanol can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of solid acid catalysts in continuous flow reactors has been explored to enhance the efficiency of the Boc protection process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-®-1-amino-2-propanol undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc group under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Major Products Formed
Deprotection: ®-1-amino-2-propanol.
Substitution: Various alkylated or sulfonated derivatives.
Oxidation: ®-2-oxopropanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-(S)-1-amino-2-propanol: The enantiomer of N-Boc-®-1-amino-2-propanol, differing in the spatial arrangement of atoms around the chiral center.
N-Cbz-®-1-amino-2-propanol: A similar compound with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
N-Fmoc-®-1-amino-2-propanol: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc-®-1-amino-2-propanol is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477444 | |
| Record name | N-Boc-(R)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119768-44-4 | |
| Record name | N-Boc-(R)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)








![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)


